Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester
Description
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester (CAS 3371-62-8), also known as bis(3-trimethoxysilylpropyl) fumarate, is an organosilane compound with a molecular formula of C20H36O10Si2. It features a fumaric acid backbone esterified with two 3-(trimethoxysilyl)propyl groups. The compound’s structure includes a conjugated double bond from the fumarate moiety and hydrolyzable trimethoxysilyl groups, enabling dual functionality as a crosslinker and adhesion promoter. It is widely used in coatings, adhesives, and polymer composites to enhance interfacial bonding between organic and inorganic materials .
Properties
IUPAC Name |
bis(3-trimethoxysilylpropyl) butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O10Si2/c1-19-27(20-2,21-3)13-7-11-25-15(17)9-10-16(18)26-12-8-14-28(22-4,23-5)24-6/h7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWOYSXYFOTEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)CCC(=O)OCCC[Si](OC)(OC)OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O10Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50710662 | |
| Record name | Bis[3-(trimethoxysilyl)propyl] butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78708-32-4 | |
| Record name | Bis[3-(trimethoxysilyl)propyl] butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester typically involves the reaction of butanedioic acid with 3-(trimethoxysilyl)propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale batch or continuous processes to produce the compound efficiently .
Chemical Reactions Analysis
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form butanedioic acid and 3-(trimethoxysilyl)propyl alcohol.
Condensation: The compound can undergo condensation reactions with other silanes or siloxanes to form complex silicate structures.
Substitution: The trimethoxysilyl groups can participate in substitution reactions with nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include water, acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester has a wide range of scientific research applications, including:
Material Science: It is used as a precursor for the synthesis of advanced materials, such as silicate-based polymers and composites.
Surface Modification: The compound is employed in surface modification of various substrates to enhance their properties, such as adhesion, hydrophobicity, and chemical resistance.
Biomedical Applications: It is used in the development of biocompatible coatings and drug delivery systems due to its ability to form stable and functional silicate networks.
Mechanism of Action
The mechanism of action of butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester involves the hydrolysis and condensation of the trimethoxysilyl groups to form silicate networks. These networks can interact with various molecular targets and pathways, depending on the specific application. For example, in surface modification, the silicate networks can enhance the adhesion properties of the substrate by forming strong chemical bonds with the surface .
Comparison with Similar Compounds
Key Observations :
- Fumarate vs. Methacrylate : The fumarate derivative (3371-62-8) contains a rigid, conjugated double bond, while the methacrylate (2530-85-0) has a reactive vinyl group for radical polymerization .
- Phosphonate vs. Ester : The phosphonic acid derivative (51826-92-7) exhibits chelating properties due to its phosphonate group, making it suitable for corrosion inhibition, unlike the ester-based compounds .
Performance Data :
- Thermal Stability : The fumarate ester (3371-62-8) exhibits higher thermal stability (decomposition >250°C) compared to the methacrylate (2530-85-0, decomposition ~200°C) due to its rigid fumarate backbone .
- Solubility: The phosphonic acid derivative is polar and soluble in water/ethanol mixtures, whereas the fumarate and methacrylate esters are hydrophobic and require organic solvents .
Regulatory and Production Status
- This compound: Limited regulatory restrictions; primarily used in industrial settings .
- 3-(Trimethoxysilyl)Propyl Methacrylate : Listed as a High Production Volume (HPV) chemical (>1 million lbs/year in the U.S.) with significant use in consumer adhesives .
Biological Activity
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester, also known as bis(trimethoxysilyl)butanedioate, is a silane compound that has garnered attention for its potential biological activities. This article provides an overview of its biological effects, including antimicrobial and cytotoxic properties, as well as its applications in various fields.
Chemical Structure and Properties
This compound is characterized by its silane groups, which enhance its reactivity and ability to interact with biological systems. Its chemical formula is , and it features two trimethoxysilyl groups attached to a butanedioic acid backbone. This structure facilitates its use in various applications, particularly in biomedicine and materials science.
1. Antimicrobial Activity
The antimicrobial properties of this compound have been explored in several studies. It has shown significant activity against a range of microbial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 6.3 µg/mL.
- Gram-negative bacteria : Demonstrated comparable activity against Escherichia coli with the same MIC of 6.3 µg/mL.
- Fungi : Exhibited activity against Candida albicans, with varying MIC values depending on the derivative form used.
The compound's antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit cellular functions.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.3 |
| Escherichia coli | 6.3 |
| Candida albicans | 25 |
2. Cytotoxic Activity
Cytotoxicity studies have indicated that this compound exhibits significant cytotoxic effects on various cancer cell lines:
- MCF-7 Human Breast Cancer Cells : The compound showed promising results in inhibiting cell growth, with an IC50 value indicating effective cytotoxicity.
- Artemia salina Assay : The compound demonstrated lethal effects on brine shrimp larvae, suggesting potential anticancer properties.
The cytotoxic mechanism is believed to involve apoptosis induction and disruption of cellular metabolic processes.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | <1000 |
| Artemia salina | Varies |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development and materials science:
- Drug Development : Research indicates that this compound can serve as a scaffold for developing new antimicrobial agents or anticancer drugs due to its biological activity.
- Materials Science : Its silane groups allow for enhanced adhesion properties in coatings and composites, making it suitable for biomedical implants and drug delivery systems.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
